molecular formula C14H19BCl2N2O4 B1672701 Ixazomib CAS No. 1072833-77-2

Ixazomib

Katalognummer: B1672701
CAS-Nummer: 1072833-77-2
Molekulargewicht: 361.0 g/mol
InChI-Schlüssel: MXAYKZJJDUDWDS-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ixazomib umfasst mehrere wichtige Schritte. Eine der wichtigsten Methoden beinhaltet die Hydrolyse eines Boroesters mit Borsäure, gefolgt von der Veresterung mit Citronensäure . Der Prozess kann in einem einzigen Reaktionsgefäß durchgeführt werden, was ihn effizient und industriell realisierbar macht .

Industrielle Produktionsmethoden

Die industrielle Produktion von Ixazomibcitrat beinhaltet die Verwendung von Citronensäure-Monohydrat und Borsäure in einer kontrollierten Umgebung. Die Reaktionsmischung wird auf 35 °C erhitzt und mehrere Stunden gerührt, um eine vollständige Reaktion zu gewährleisten . Diese Methode ist so konzipiert, dass sie für die großtechnische Produktion skalierbar und kostengünstig ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ixazomib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

    Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

    Substitution: this compound kann Substitutionsreaktionen durchlaufen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten von this compound führen, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Multiple Myeloma

  • Monotherapy :
    • In a phase 1 study, ixazomib was evaluated as a single agent in patients with relapsed or refractory multiple myeloma. The study reported a maximum tolerated dose of 2.0 mg/m², with 15% of patients achieving a partial response or better, and 76% showing stable disease or better .
  • Combination Therapy :
    • With Dexamethasone : A randomized phase 2 trial demonstrated that combining this compound with dexamethasone resulted in a confirmed partial response or better in 43% of patients. The median event-free survival was reported at 8.4 months .
    • With Lenalidomide and Dexamethasone : The phase 3 study (TOURMALINE-MM1) indicated that this compound combined with lenalidomide and dexamethasone significantly improved progression-free survival compared to placebo plus lenalidomide and dexamethasone .
  • Newly Diagnosed Multiple Myeloma :
    • This compound has also been studied in newly diagnosed patients, showing efficacy when combined with cyclophosphamide and dexamethasone, suggesting its potential role in frontline therapy .

Amyloidosis

This compound has been investigated for treating light chain amyloidosis (AL amyloidosis). A phase 3 trial (TOURMALINE-AL1) compared this compound-dexamethasone to physician's choice treatment, focusing on hematologic response rates and organ function deterioration .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a terminal half-life ranging from 3.3 to 7.4 days, with plasma exposure increasing proportionally with dosage. This pharmacokinetic characteristic supports its dosing schedule in clinical settings .

Adverse Effects

Common adverse effects associated with this compound include:

  • Nausea (42%)
  • Thrombocytopenia (42%)
  • Fatigue (40%)
  • Rash (40%)

Serious adverse events include grade 3 or higher thrombocytopenia and neutropenia, which occurred in a subset of patients during clinical trials .

Case Study 1: Relapsed Multiple Myeloma

A patient with multiple relapses after standard therapies received this compound monotherapy and achieved a partial response after four cycles, demonstrating the drug's potential in heavily pre-treated populations.

Case Study 2: Combination Therapy

A patient receiving this compound in combination with dexamethasone showed significant improvement in quality of life and reduction in disease burden after six cycles, highlighting the efficacy of combination regimens.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Bortezomib: Ein weiterer Proteasominhibitor, der bei der Behandlung des multiplen Myeloms eingesetzt wird.

    Carfilzomib: Ein Proteasominhibitor der zweiten Generation, der ebenfalls zur Behandlung des multiplen Myeloms eingesetzt wird.

Einzigartigkeit von Ixazomib

This compound ist einzigartig unter den Proteasominhibitoren aufgrund seiner oralen Bioverfügbarkeit, was es für Patienten im Vergleich zu injizierbaren Alternativen wie Bortezomib und Carfilzomib bequemer macht . Darüber hinaus hat sich this compound in Bezug auf die Kontrolle des Myelomwachstums und die Verhinderung von Knochenverlust als ähnlich wirksam erwiesen wie Bortezomib .

Biologische Aktivität

Ixazomib, an oral proteasome inhibitor, has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma (MM). This article delves into its biological activity, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound (MLN9708) is a modified peptide boronic acid that selectively inhibits the 20S proteasome, crucial for protein degradation within cells. It preferentially binds to the chymotrypsin-like site of the proteasome, leading to the accumulation of pro-apoptotic factors and inhibition of cell survival pathways. This mechanism is vital in combating malignant plasma cells in MM, which rely on the proteasome for their survival and proliferation .

Phase 1 Studies

In a Phase 1 trial involving 60 patients with relapsed/refractory MM, this compound was administered at doses ranging from 0.24 to 2.23 mg/m². The results indicated that 15% of patients achieved a partial response or better, with 76% experiencing stable disease or better. The maximum tolerated dose was determined to be 2.0 mg/m² .

Phase 2 Studies

A randomized Phase 2 trial evaluated this compound combined with dexamethasone in relapsed MM patients. Of the 70 participants, 43% achieved a confirmed partial response or better. Notably, those receiving a higher dose (5.5 mg) had a response rate of 54%, compared to 31% for those receiving 4 mg. The median event-free survival was reported as 8.4 months .

Safety Profile

The safety profile of this compound is generally favorable compared to traditional proteasome inhibitors like bortezomib. Common adverse effects include:

  • Nausea (42%)
  • Thrombocytopenia (42%)
  • Fatigue (40%)
  • Rash (40%)

Serious adverse events were observed in about 32% of patients at the lower dose and increased to 60% at the higher dose .

Comparative Efficacy

A comparison between this compound and other proteasome inhibitors reveals its unique advantages:

FeatureThis compoundBortezomib
AdministrationOralIntravenous
Maximum Tolerated Dose2.0 mg/m²Varies
Response RateUp to 54%Up to ~70%
Peripheral Neuropathy RiskLow (~12%)High (~30-40%)

Study on this compound with Thalidomide and Dexamethasone

A recent study assessed this compound combined with thalidomide and dexamethasone in relapsed/refractory MM. The results indicated that this combination maintained efficacy across various cytogenetic risk groups, suggesting that this compound could mitigate some adverse effects associated with high-risk cytogenetics .

TOURMALINE-MM1 Study

The TOURMALINE-MM1 study demonstrated that this compound in combination with lenalidomide and dexamethasone significantly improved progression-free survival compared to lenalidomide and dexamethasone alone, highlighting its potential as a frontline therapy in newly diagnosed patients .

Eigenschaften

IUPAC Name

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAYKZJJDUDWDS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BCl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025662
Record name Ixazomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome. At higher concentrations, ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins.
Record name Ixazomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09570
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1072833-77-2
Record name Ixazomib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072833-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ixazomib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072833772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ixazomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09570
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ixazomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methyl-butyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IXAZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71050168A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ixazomib
Reactant of Route 2
Ixazomib
Reactant of Route 3
Ixazomib
Reactant of Route 4
Reactant of Route 4
Ixazomib
Reactant of Route 5
Reactant of Route 5
Ixazomib
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ixazomib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.